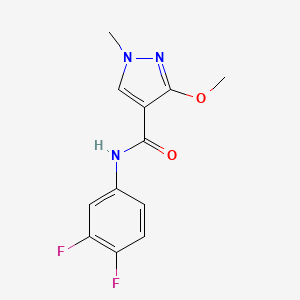
2,7-Dibromo-9-(hydroxymethyl)fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9-(hydroxymethyl)fluorene (2,7-DBH) is an organic compound that has found a variety of applications in the field of organic chemistry. It has been used in a variety of synthesis methods, and its mechanism of action has been studied extensively. Furthermore, its biochemical and physiological effects have been studied in laboratory experiments and its advantages and limitations for use in the laboratory have been identified.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Surface Functionalization
Poly(9,9-dihexyl fluorene) layers have been synthesized using a technique involving surface-directed Ni(0) condensation polymerization, employing a dibromofluorene unit for surface functionalization (Jhaveri, Peterson, & Carter, 2009). This method has proven effective for creating brush-like layers of conjugated polymers on silicon and quartz substrates, demonstrating the utility of dibromofluorene derivatives in advanced material synthesis.
Synthesis of Fluorescent Compounds
Research has focused on synthesizing 2,7-substituted fluorenones and fluorene derivatives to analyze their fluorescence properties (Rodríguez, Tejedor, Parra, & Díaz, 2006). The π-extended conjugated compounds derived from 2,7-dibromo-9-(p-methoxyphenyl)-9-methylfluorene show promising blue light-emitting properties with significant quantum yield, indicating their potential in optoelectronic applications.
Development of Dielectric Materials
New derivatives of 2-7-dibromofluorene and benzocyclobutene have been synthesized for potential use as dielectric materials in electronics (Levchenko et al., 2020). These compounds were obtained through specific reactions and demonstrated the versatility of dibromofluorene in creating materials with tailored electronic properties.
Photoluminescent Polyfluorene Derivatives
The study of well-defined poly(2,7-fluorene) derivatives has revealed their potential in blue-light-emitting devices (Ranger, Rondeau, & Leclerc, 1997). These derivatives exhibit high quantum yields and blue emission in solution, making them suitable for use in efficient blue-light-emitting technologies.
Functionalization for Organic Chemistry
Research has been conducted on the functionalization of fluorene derivatives, such as treating (2,7-dibromo-9H-fluoren-9-ylidene)malononitrile with substituted acetylenes (Wong, Lu, Choi, & Lin, 2003). This process facilitates the creation of novel fluorene derivatives with potential applications in organic synthesis and material science.
Precursor Route to Electron-Deficient Polymers
A precursor route to 2,7-poly(9-fluorenone), an electron-deficient conjugated polymer, involves using dibrominated ketal derivatives of fluorenone, demonstrating the significance of dibromofluorene in the synthesis of advanced polymer materials (Uckert, Setayesh, & Müllen, 1999).
Wirkmechanismus
Target of Action
It is known that this compound is used as a template for the synthesis of n-carbazole capped oligofluorenes , which are potential hole-transporting materials for organic light emitting devices (OLEDs) .
Mode of Action
It is used in the synthesis of conjugated polymers, such as poly [9,9′-bis (6′′- n,n,n -trimethylammonium)hexyl)fluorene- co -alt-4,7- (2,1,3-benzothiadiazole) dibromide] (pfbt), which are used in label-free dna microarrays .
Biochemical Pathways
Its derivatives have been used in the development of oleds , suggesting that it may influence electron transport pathways.
Result of Action
Its derivatives have been used in the development of oleds , suggesting that it may influence electron transport and light emission at the molecular level.
Action Environment
It is known that the compound is used in the development of oleds , which suggests that factors such as temperature, humidity, and light exposure could potentially influence its performance and stability.
Biochemische Analyse
Biochemical Properties
It is known that it can be used in the synthesis of conjugated polymers
Cellular Effects
It is known to be used in the synthesis of conjugated polymers , which suggests it may have some influence on cellular processes
Molecular Mechanism
It is known to be involved in the synthesis of conjugated polymers
Eigenschaften
IUPAC Name |
(2,7-dibromo-9H-fluoren-9-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O/c15-8-1-3-10-11-4-2-9(16)6-13(11)14(7-17)12(10)5-8/h1-6,14,17H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUXRMYZQMDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C3=C2C=CC(=C3)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2879357.png)

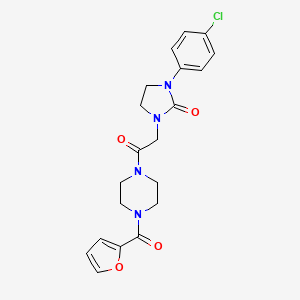
![5-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2879361.png)
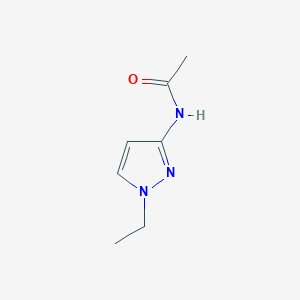

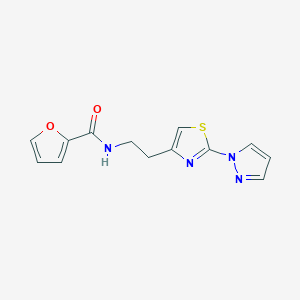
![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
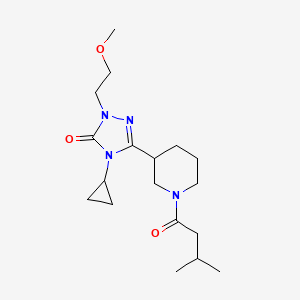
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine](/img/structure/B2879369.png)
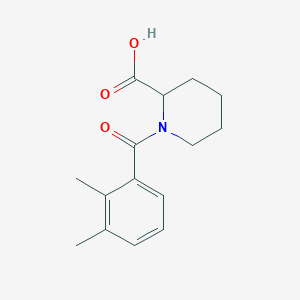
![N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide](/img/structure/B2879373.png)
